5'-DABCYL CEP 5'-DABCYL CEP Phosphoramidite used to 5'-label an oligonucleotide with the dabcyl quencher moiety.

Brand Name: Vulcanchem
CAS No.: 288631-58-3
VCID: VC7928260
InChI: InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37)
SMILES: CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N
Molecular Formula: C30H45N6O3P
Molecular Weight: 568.7 g/mol

5'-DABCYL CEP

CAS No.: 288631-58-3

Cat. No.: VC7928260

Molecular Formula: C30H45N6O3P

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

5'-DABCYL CEP - 288631-58-3

Specification

CAS No. 288631-58-3
Molecular Formula C30H45N6O3P
Molecular Weight 568.7 g/mol
IUPAC Name N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide
Standard InChI InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37)
Standard InChI Key RBMLVVGBOLZOAB-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N
Canonical SMILES CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N

Introduction

Chemical Identity and Structural Characteristics

5'-DABCYL CEP is formally designated as a 2-cyanoethyl-N,N-diisopropylphosphoramidite derivative functionalized with the 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) group. Its molecular formula, C₃₀H₄₅N₆O₃P, reflects a hydrophobic aromatic core linked to a phosphoramidite moiety, which enables covalent attachment to the 5'-terminus of oligonucleotides during automated synthesis .

Table 1: Key Physicochemical Properties of 5'-DABCYL CEP

PropertyValueSource
CAS Registry Number288631-58-3
Molecular Weight604.69 g/mol
Absorption Maximum (λₘₐₓ)471 nm
Quenching Range380–530 nm
SolubilityDichloromethane, Acetonitrile

The absence of a dimethoxytrityl (DMT) protecting group distinguishes this phosphoramidite from standard nucleoside derivatives, simplifying its use in 5'-terminal modifications . The DABCYL chromophore’s extended π-conjugation system ensures efficient Förster resonance energy transfer (FRET) with fluorophores like fluorescein and JOE, achieving >95% quenching efficiency in hybridized probes .

SupplierPurityPackagingPrice Range (USD/g)
Biosearch Technologies≥95%100 mg800–1,200
Berry & Associates≥90%50 mg1,000–1,500
Jiangsu Synthgene Biotech≥98%250 mg600–900

Suppliers emphasize strict cold-chain logistics (-20°C storage) to prevent phosphoramidite degradation. Batch-specific certificates of analysis (CoA) include HPLC purity profiles and ³¹P NMR verification .

As a dark quencher, 5'-DABCYL operates via FRET, absorbing energy from an excited fluorophore without emitting fluorescence. This property is exploited in three principal probe architectures:

Molecular Beacons

Hairpin-structured probes with 5'-DABCYL and 3'-fluorophore (e.g., FAM) exhibit fluorescence only upon hybridization to complementary targets. The stem-loop structure ensures proximity between DABCYL and the fluorophore in the unbound state, achieving background suppression >98% .

TaqMan Probes

In hydrolysis-based assays, 5'-DABCYL-labeled probes remain non-fluorescent until polymerase-mediated cleavage releases the fluorophore. This design reduces false positives in multiplex PCR systems .

Scorpion Primers

Self-priming probes with internal DABCYL modifications enable single-tube SNP genotyping, leveraging intramolecular quenching for enhanced specificity .

Performance Comparison with Alternative Quenchers

Table 3: Quencher Efficiency Metrics

Quencherλₘₐₓ (nm)Effective Range (nm)Cost (USD/nmol)
DABCYL471380–5300.45
BHQ-1534480–5800.75
Iowa Black531470–6100.90

Emerging Applications and Future Directions

Recent advancements leverage 5'-DABCYL in CRISPR-based diagnostics, where it quenches fluorescent reporters until target-activated Cas12a cleavage. Additionally, its hydrophobicity aids in microfluidic purification of aptamers, reducing synthesis costs by 30% compared to BHQ-labeled probes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator